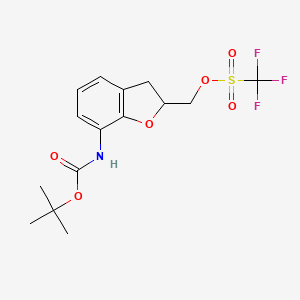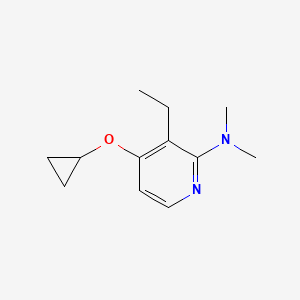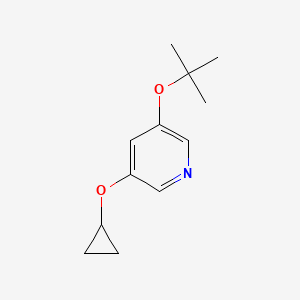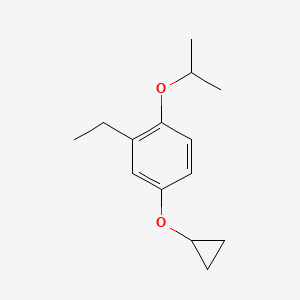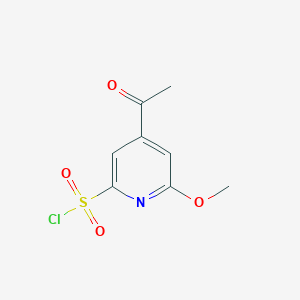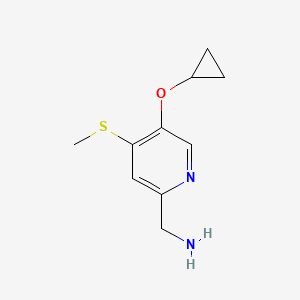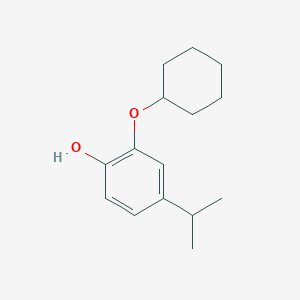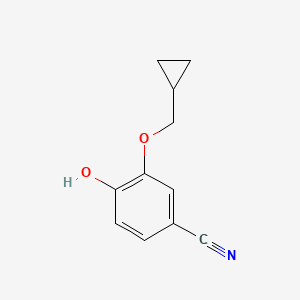
3-(Cyclopropylmethoxy)-4-hydroxybenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Cyclopropylmethoxy)-4-hydroxybenzonitrile is an organic compound with a unique structure that includes a cyclopropylmethoxy group and a hydroxybenzonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethoxy)-4-hydroxybenzonitrile typically involves multiple steps. One common method starts with the alkylation of 3-hydroxy-4-halogenated benzaldehyde to obtain an intermediate compound. This intermediate is then subjected to hydroxylation, followed by another alkylation step to introduce the cyclopropylmethoxy group. Finally, the compound undergoes oxidation to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. The process involves optimizing reaction conditions to achieve high yields and purity. The intermediates are carefully purified at each step to ensure the final product meets the required specifications. The use of advanced purification techniques, such as chromatography, is common in industrial settings .
化学反応の分析
Types of Reactions
3-(Cyclopropylmethoxy)-4-hydroxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学的研究の応用
3-(Cyclopropylmethoxy)-4-hydroxybenzonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential effects on biological pathways and cellular processes.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of diseases such as idiopathic pulmonary fibrosis (IPF).
Industry: Utilized in the development of new materials and chemical products.
作用機序
The mechanism of action of 3-(Cyclopropylmethoxy)-4-hydroxybenzonitrile involves its interaction with specific molecular targets and pathways. For instance, in the context of pulmonary fibrosis, the compound inhibits the phosphorylation of Smad2/3 proteins induced by TGF-β1. This inhibition prevents the formation of the Smad2/3-Smad4 complex, which is essential for the transcriptional regulation of genes involved in epithelial-mesenchymal transformation. By blocking this pathway, the compound reduces the deposition of extracellular matrix components and alleviates fibrosis .
類似化合物との比較
Similar Compounds
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid: This compound has a similar structure but includes a difluoromethoxy group instead of a hydroxy group.
4-[3-(Cyclopropylmethoxy)-4-(difluoromethoxy)phenethyl]pyridin-2-ol: Another related compound with additional functional groups that may confer different biological activities.
Uniqueness
3-(Cyclopropylmethoxy)-4-hydroxybenzonitrile is unique due to its specific combination of functional groups, which allows it to participate in a variety of chemical reactions and interact with biological targets in distinct ways. Its potential therapeutic applications, particularly in the treatment of pulmonary fibrosis, highlight its significance in medical research .
特性
分子式 |
C11H11NO2 |
|---|---|
分子量 |
189.21 g/mol |
IUPAC名 |
3-(cyclopropylmethoxy)-4-hydroxybenzonitrile |
InChI |
InChI=1S/C11H11NO2/c12-6-9-3-4-10(13)11(5-9)14-7-8-1-2-8/h3-5,8,13H,1-2,7H2 |
InChIキー |
HWOFHPKZBNXGPT-UHFFFAOYSA-N |
正規SMILES |
C1CC1COC2=C(C=CC(=C2)C#N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




